molecular formula C8H3BrF4O2 B2389295 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid CAS No. 1800423-60-2

2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B2389295
CAS No.: 1800423-60-2
M. Wt: 287.008
InChI Key: HRARIOBAKONHEU-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3BrF4O2. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups on the benzene ring.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of 'Warning’ . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the bromination of 6-fluoro-4-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as acetic acid or dichloromethane, at a specific temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling with a boronic acid would produce a biaryl compound .

Scientific Research Applications

2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid
  • 2-Bromo-6-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRARIOBAKONHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800423-60-2
Record name 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid
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